molecular formula C17H13NO5 B15170751 7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one CAS No. 872975-25-2

7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one

Cat. No.: B15170751
CAS No.: 872975-25-2
M. Wt: 311.29 g/mol
InChI Key: QWRITLJWRWFHKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran ring system substituted with a 2-nitrophenyl ethoxy group. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one typically involves the reaction of 7-hydroxy-2H-1-benzopyran-2-one with 2-nitrophenyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like potassium carbonate, solvents like DMF or DMSO.

Major Products Formed

    Reduction: 7-[1-(2-Aminophenyl)ethoxy]-2H-1-benzopyran-2-one.

    Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.

Scientific Research Applications

7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzopyran ring system can also interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2H-1-benzopyran-2-one: Lacks the 2-nitrophenyl ethoxy group but shares the benzopyran core structure.

    7-[1-(2-Aminophenyl)ethoxy]-2H-1-benzopyran-2-one: A reduced form of the compound with an amino group instead of a nitro group.

Uniqueness

7-[1-(2-Nitrophenyl)ethoxy]-2H-1-benzopyran-2-one is unique due to the presence of the 2-nitrophenyl ethoxy group, which imparts distinct chemical and biological properties. This substitution enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.

Properties

CAS No.

872975-25-2

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

IUPAC Name

7-[1-(2-nitrophenyl)ethoxy]chromen-2-one

InChI

InChI=1S/C17H13NO5/c1-11(14-4-2-3-5-15(14)18(20)21)22-13-8-6-12-7-9-17(19)23-16(12)10-13/h2-11H,1H3

InChI Key

QWRITLJWRWFHKS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OC2=CC3=C(C=C2)C=CC(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.